ARQ 531

説明

準備方法

ARQ 531の合成には、重要な中間体の調製と最終的なカップリング反応を含む、いくつかのステップが含まれます。正確な合成経路と反応条件は、所有権があり、詳細な情報は公表されていません。 this compoundは、特定の結合と官能基の形成を含む一連の化学反応によって合成されていることは知られています . 産業的な生産方法は、高収率と純度を確保するために、これらの合成経路の最適化を含んでいます。

化学反応の分析

Structural Basis for Kinase Inhibition

ARQ 531’s core structure enables targeted interactions with kinase domains:

- Pyrrolopyrimidine scaffold forms bidentate hydrogen bonds with BTK’s hinge region residues (G475 and Y476) .

- Chlorine substituent occupies a hydrophobic pocket between A428 and K430 side chains, enhancing binding affinity .

- Tetrahydropyran methanol group facilitates water-mediated hydrogen bonding, improving solubility and pharmacokinetics .

Key Binding Interactions (BTK)

| Interaction Type | Residues Involved | Functional Impact |

|---|---|---|

| Hydrogen bonding | G475, Y476 | Anchors ATP-binding domain |

| Hydrophobic | A428, K430 | Stabilizes aromatic interactions |

| Solvent exposure | Tetrahydropyran | Enhances bioavailability |

Biochemical Reactivity and Kinase Selectivity

This compound exhibits reversible inhibition with slow dissociation kinetics (residence time: 51–59 minutes) . Its reactivity profile includes:

Inhibition Constants (IC₅₀)

| Target Kinase | IC₅₀ (nM) | Significance |

|---|---|---|

| Wild-type BTK | 0.85 | Primary target |

| C481S-mutant BTK | 0.39 | Overcomes ibrutinib resistance |

| MEK1 | <100 | Suppresses ERK signaling |

| Lyn (Src family) | <50 | Blocks upstream BCR signaling |

Source: Biochemical kinase assays

- ATP-competition : this compound binds BTK’s ATP-binding pocket without covalent interaction at C481, avoiding resistance mutations common to covalent inhibitors like ibrutinib .

- Multi-kinase activity : Broad inhibition of Src, SYK, and MEK1 disrupts oncogenic signaling in leukemia cells .

Pharmacokinetic Reactivity

This compound demonstrates favorable absorption and sustained plasma exposure:

- Oral bioavailability : 72% in cynomolgus monkeys .

- Peak concentration (Cₘₐₓ) : 4,400 ng/mL at 10 mg/kg dose .

- Half-life : Prolonged plasma retention (>75% of Cₘₐₓ at 24h) supports once-daily dosing .

Resistance Profile

This compound maintains activity against BTK C481S mutations due to its non-covalent binding mechanism. Comparative studies show:

| Parameter | This compound | Ibrutinib |

|---|---|---|

| BTK C481S IC₅₀ | 0.39 nM | >1,000 nM |

| Phospho-ERK inhibition | Yes | No |

| SYK inhibition | Yes | No |

Source: Preclinical CLL models

Metabolic Stability

While detailed metabolic pathways remain under investigation, this compound’s design minimizes oxidative metabolism risks:

科学的研究の応用

Chronic Lymphocytic Leukemia (CLL)

ARQ 531 has demonstrated substantial anti-tumor activity in heavily pretreated patients with CLL. In a Phase 1 clinical trial, eight out of nine evaluable patients treated at doses of 65 mg or higher experienced a partial response, indicating significant efficacy . The drug was particularly effective in patients with ibrutinib-resistant CLL, where it inhibited BTK-mediated functions and improved survival rates compared to traditional therapies .

Table 1: Efficacy of this compound in CLL Clinical Trials

| Study Phase | Patient Cohorts | Partial Response Rate | Median Survival |

|---|---|---|---|

| Phase 1 | Heavily pretreated CLL patients | 88.9% (8/9) | Not reported |

| Phase 1 | Richter’s Transformation patients | 60% (3/5) | Not reported |

Acute Myeloid Leukemia (AML)

In preclinical studies, this compound exhibited anti-proliferative activity against AML cell lines and primary AML cells. The treatment led to decreased phosphorylation of oncogenic kinases and impaired colony formation . In vivo studies using the MOLM-13 xenograft model showed that this compound could effectively inhibit tumor progression and enhance survival when combined with venetoclax .

Table 2: Preclinical Efficacy of this compound in AML Models

| Model Type | Treatment | Outcome |

|---|---|---|

| MOLM-13 Xenograft | This compound alone | Modest activity |

| MOLM-13 Xenograft | This compound + Venetoclax | Synergistic effect observed |

Case Study: Efficacy in Ibrutinib-Resistant CLL

In a notable case involving a patient with CLL who had developed resistance to ibrutinib due to a C481S mutation, treatment with this compound resulted in significant cytotoxicity and prolonged survival. The patient exhibited a marked reduction in lymphocyte counts and splenic weight after treatment . This case highlights the potential of this compound as a viable option for patients who have exhausted other therapeutic avenues.

Case Study: Combination Therapy in AML

A study focusing on the combination of this compound with venetoclax revealed promising results in AML models. The combination therapy not only enhanced anti-tumor activity but also improved pharmacokinetics compared to this compound alone. This suggests that combining agents targeting different pathways may yield better outcomes for patients with complex malignancies .

作用機序

ARQ 531は、B細胞受容体シグナル伝達に関与する主要な酵素であるBTKを可逆的に阻害することにより、その効果を発揮します . BTKを標的にすることにより、this compoundは、細胞生存、増殖、および移動を促進する下流のシグナル伝達経路を破壊します . この化合物は、SrcファミリーキナーゼおよびERKシグナル伝達に関連するキナーゼなど、他のキナーゼも阻害するため、治療の可能性がさらに高まります . This compoundの分子標的は、BTK、Srcファミリーキナーゼ、およびERK関連キナーゼです . これらの標的の阻害は、癌遺伝子キナーゼのリン酸化の減少と、それに続く下流のシグナル伝達分子の変化につながります .

類似化合物との比較

ARQ 531は、BTKおよびその他のキナーゼを可逆的に阻害する能力が独自であり、イブルチニブやアカラブルチニブなどの他のBTK阻害剤とは異なります . これらの共有結合阻害剤とは異なり、this compoundは、共有結合阻害剤に対する耐性を付与するC481S変異を含む、BTKの野生型と変異型の両方を標的にできます . 同様の化合物には、イブルチニブ、アカラブルチニブ、ザヌブルチニブなどがあり、これらもBTK阻害剤ですが、結合メカニズムとキナーゼ選択性に違いがあります . This compoundの幅広いキナーゼ阻害プロファイルと可逆的結合により、既存のBTK阻害剤に対する耐性を克服するための有望な候補となっています .

生物活性

ARQ 531 is a potent, reversible inhibitor of Bruton tyrosine kinase (BTK), primarily developed for treating chronic lymphocytic leukemia (CLL) and other B-cell malignancies, especially in cases resistant to ibrutinib. Its unique mechanism of action allows it to target both wild-type and mutant forms of BTK, particularly the C481S mutation associated with resistance to irreversible BTK inhibitors.

This compound functions by inhibiting BTK and several other kinases that play critical roles in B-cell receptor (BCR) signaling. This inhibition leads to decreased cell viability, migration, and activation of CLL cells. The compound also affects downstream signaling pathways, including those mediated by Src family kinases and ERK signaling pathways.

Preclinical Studies

- In Vitro Studies :

-

In Vivo Studies :

- In murine models, this compound outperformed ibrutinib in terms of survival rates. Mice treated with this compound had a median survival of 76 days compared to 78 days for the higher dose group, while those receiving ibrutinib had a median survival of only 38 days .

- The treatment led to significant reductions in splenic weight and lymphocyte counts, indicating effective disease control .

Phase 1 Dose Escalation Study

- Objective : To evaluate the safety, tolerability, and pharmacodynamics of this compound.

- Results :

| Dose Level (mg) | Tumor Reduction (%) | Patient Outcomes |

|---|---|---|

| 5 | 35 | Ongoing treatment |

| 10 | 33 | Ongoing treatment |

| 15 | 29 | Ongoing treatment |

Case Studies

- Case Study Example : A patient with a BTK C481S mutation who had undergone five prior systemic regimens including both ibrutinib and venetoclax showed a tumor reduction of 29% after eight weeks on a 15 mg dose of this compound .

Efficacy Against Resistance

This compound has been specifically designed to address resistance mechanisms associated with conventional BTK inhibitors. Its ability to inhibit not only BTK but also other kinases such as Lyn and MEK1 enhances its therapeutic potential.

Comparative Efficacy

In various models of B-cell malignancies including Richter’s transformation and diffuse large B-cell lymphoma (DLBCL), this compound demonstrated superior efficacy compared to traditional therapies like ibrutinib .

Q & A

Q. What is the molecular mechanism of ARQ 531 in targeting BTK, and how does it differ from covalent BTK inhibitors like ibrutinib?

Basic Research Question

this compound is a reversible, ATP-competitive inhibitor that binds both wild-type BTK and the C481S mutant form, which confers resistance to covalent inhibitors like ibrutinib . Unlike ibrutinib, this compound also inhibits upstream kinases in the B-cell receptor (BCR) pathway, such as Src-family kinases (e.g., LYN, FYN), thereby blocking both proximal and distal signaling nodes . Methodologically, kinase inhibition profiles can be validated using in vitro kinase assays (e.g., IC50 determination) and Western blotting to assess downstream targets like pAKT and pERK .

Q. How can researchers design experiments to evaluate this compound's efficacy in ibrutinib-resistant B-cell malignancy models?

Advanced Research Question

To model resistance, use cell lines or patient-derived xenografts (PDXs) harboring BTK-C481S mutations. For example, the SUDHL-4 (GCB-DLBCL) xenograft model demonstrated >80% tumor growth inhibition with this compound (75 mg/kg oral dosing) compared to ibrutinib-resistant controls . Include dose-escalation protocols (e.g., 65 mg/day in Phase I trials) and assess pharmacodynamic markers like c-Myc and BCL6 suppression . Pair RNA sequencing with pathway enrichment analysis to identify compensatory signaling mechanisms post-treatment.

Q. What methodologies are optimal for analyzing contradictory clinical responses to this compound in heterogeneous B-cell malignancy cohorts?

Advanced Research Question

Contradictions in clinical data (e.g., partial responses in 8/9 CLL patients with BTK-C481S vs. variable efficacy in DLBCL ) require stratification by genomic subtypes (e.g., ABC vs. GCB-DLBCL) and prior therapy history. Use multivariate logistic regression to identify predictors of response, incorporating variables like mutation burden, MYD88 status, and pharmacokinetic parameters . Single-cell RNA sequencing can resolve tumor microenvironment heterogeneity influencing drug resistance .

Q. How should researchers assess this compound's blood-brain barrier (BBB) penetration in preclinical models?

Advanced Research Question

To evaluate BBB penetration, administer this compound in murine models and measure drug concentrations in cerebrospinal fluid (CSF) via LC-MS/MS . Complement with in situ brain perfusion assays and P-glycoprotein inhibition studies to quantify efflux transporter effects. Validate functional CNS activity using lymphoma models with CNS involvement.

Q. What experimental strategies can identify off-target kinase interactions of this compound?

Basic Research Question

Employ kinome-wide selectivity profiling (e.g., KINOMEscan) to detect off-target inhibition of kinases like Trk, TEK, and Src-family members . Pair with functional assays (e.g., apoptosis assays in Trk-dependent cell lines) to confirm biological relevance. Structural modeling (e.g., molecular docking) can predict binding affinities for non-BTK kinases .

Q. How can researchers optimize combination therapies involving this compound to overcome adaptive resistance?

Advanced Research Question

Screen synergistic partners using high-throughput combinatorial drug libraries. For example, co-targeting BCL2 (e.g., venetoclax) or PI3Kδ (e.g., idelalisib) may enhance apoptosis in CLL . Validate synergy via Chou-Talalay combination indices and assess toxicity in co-culture models with stromal cells. In vivo, test sequential vs. concurrent dosing to minimize overlapping toxicities .

Q. What statistical approaches are recommended for interpreting heterogeneous pharmacokinetic (PK) data in early-phase this compound trials?

Advanced Research Question

Use population PK modeling (e.g., NONMEM) to account for interpatient variability in drug clearance and volume of distribution. Incorporate covariates like body surface area, hepatic function, and CYP3A4 inhibitor co-administration. Bayesian adaptive trial designs can optimize dose escalation while minimizing toxicity .

Q. How should researchers validate this compound's inhibitory effects on BTK-C481S in primary patient samples?

Basic Research Question

Isolate primary CLL cells from patients with confirmed BTK-C481S mutations via digital droplet PCR. Treat ex vivo with this compound and quantify BTK autophosphorylation (pY223) using flow cytometry. Compare to ibrutinib-treated samples to confirm retained efficacy in mutant cells .

Q. What are the methodological challenges in correlating this compound's in vitro potency with in vivo efficacy?

Advanced Research Question

Address discrepancies by integrating PK/PD modeling: measure plasma drug levels (Cmax, AUC) and correlate with target engagement (e.g., BTK occupancy in PBMCs). Use transgenic reporter models (e.g., NF-κB luciferase) to visualize real-time pathway inhibition in vivo . Account for tumor stroma interactions using 3D organoid co-cultures.

Q. How can researchers design studies to evaluate this compound's potential in non-B-cell malignancies?

Advanced Research Question

Screen this compound across diverse cancer cell lines (e.g., NCI-60 panel) and prioritize candidates based on kinase dependency (e.g., Trk-amplified cancers). Validate in PDX models and use CRISPR-Cas9 to knockout BTK or off-target kinases (e.g., TrkB) to confirm mechanism .

特性

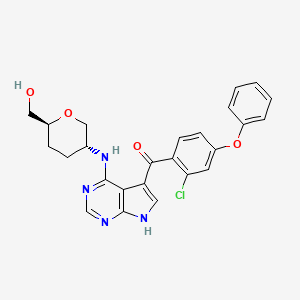

IUPAC Name |

(2-chloro-4-phenoxyphenyl)-[4-[[(3R,6S)-6-(hydroxymethyl)oxan-3-yl]amino]-7H-pyrrolo[2,3-d]pyrimidin-5-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23ClN4O4/c26-21-10-17(34-16-4-2-1-3-5-16)8-9-19(21)23(32)20-11-27-24-22(20)25(29-14-28-24)30-15-6-7-18(12-31)33-13-15/h1-5,8-11,14-15,18,31H,6-7,12-13H2,(H2,27,28,29,30)/t15-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSFCZQSJQXFJDS-QAPCUYQASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OCC1NC2=NC=NC3=C2C(=CN3)C(=O)C4=C(C=C(C=C4)OC5=CC=CC=C5)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](OC[C@@H]1NC2=NC=NC3=C2C(=CN3)C(=O)C4=C(C=C(C=C4)OC5=CC=CC=C5)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23ClN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2095393-15-8 | |

| Record name | ARQ-531 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2095393158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nemtabrutinib | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JTZ51LIXN4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。